Fantofarone
Übersicht
Beschreibung
Fantofarone is a calcium channel blocker . It belongs to a class of sulfone indolizines, which is structurally different from the existing classes . It has been used for the treatment of angioplasty-induced vasospasm in atherosclerotic rabbits .
Molecular Structure Analysis
Fantofarone has a molecular formula of C31H38N2O5S and a molecular weight of 550.7 g/mol . The IUPAC name for Fantofarone is N - [2- (3,4-Dimethoxyphenyl)ethyl]- N -methyl-3- [4- (2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine .Wissenschaftliche Forschungsanwendungen
Treatment of Angioplasty-Induced Vasospasm
- Scientific Field: Medical Science, specifically Cardiology .
- Application Summary: Fantofarone has been used in the treatment of angioplasty-induced vasospasm (AIV) in atherosclerotic rabbits .
- Methods of Application: In the experiment, Fantofarone was administered intravenously at a dosage of 50 micrograms per kilogram .
- Results: Fantofarone significantly reduced the occurrence and severity of vasospasm at both the distal and proximal sites. It was more effective than verapamil, another calcium channel blocker, in reducing angioplasty-induced vasospasm .
Reversing Chloroquine Resistance
- Scientific Field: Medical Science, specifically Pharmacology .
- Application Summary: Fantofarone has been tested as an attempt to reverse resistance to chloroquine, a medication used to treat malaria .
- Methods of Application: The specific methods of application are not detailed in the sources, but it is likely that Fantofarone was administered in conjunction with chloroquine in a controlled experimental setting .
- Results: In the treatment of reversing chloroquine resistance, it was observed that verapamil was more potent and efficient than Fantofarone .
Calcium Channel Blocking
- Scientific Field: Medical Science, specifically Pharmacology .
- Application Summary: Fantofarone is a highly potent calcium channel antagonist .
- Methods of Application: The specific methods of application are not detailed in the sources, but it is likely that Fantofarone was administered in a controlled experimental setting .
- Results: Fantofarone has been shown to block neuronal L-type calcium channels effectively. It is more potent than the phenylalkylamine verapamil on the two P. falciparum strains .
Cardiac and Brachial Haemodynamic Effects
- Scientific Field: Medical Science, specifically Pharmacology .
- Application Summary: Fantofarone has been studied for its effects on cardiac and brachial haemodynamic parameters in healthy volunteers .
- Methods of Application: In a placebo-controlled, randomized, double-blind and crossover study, Fantofarone was administered orally in two doses (100 and 300 mg). The effects on heart rate, PR interval duration, brachial artery flow, and brachial vascular resistance were determined repeatedly after drug intake .
- Results: Fantofarone was able to induce submaximal peripheral vasodilating effects at doses that are devoid of any clinically significant cardiac effect .
Myocardial Oxygen Consumption
- Scientific Field: Medical Science, specifically Cardiology .
- Application Summary: Fantofarone has been investigated for its effects on myocardial oxygen consumption and coronary blood flow .
- Methods of Application: In an experiment with anaesthetized dogs, Fantofarone was administered intravenously at a dosage of 25 µg/kg. The effects on myocardial oxygen consumption and coronary blood flow were observed during periods of normal and elevated heart rate .
- Results: Fantofarone induced a transient increase in coronary blood flow and a more sustained decrease in myocardial oxygen consumption. These effects were not evident during periods of pacing .
Pharmacokinetics of SR 33671
- Scientific Field: Medical Science, specifically Pharmacology .
- Application Summary: SR 33671, the main active metabolite of Fantofarone, has been studied for its pharmacokinetics and the relationships between its concentrations and pharmacodynamic effects .
- Methods of Application: In a placebo-controlled, randomized, double-blind and crossover study, two doses (100 and 300 mg) of Fantofarone were administered orally. The plasma concentrations of SR 33671 and its effects on various parameters were determined repeatedly after drug intake .
- Results: The peak plasma concentrations and areas under the curve up to 24 h were determined for both doses. The terminal half-life was approximately 4 h .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-3-[4-(2-propan-2-ylindolizin-1-yl)sulfonylphenoxy]propan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H38N2O5S/c1-23(2)27-22-33-18-7-6-9-28(33)31(27)39(34,35)26-13-11-25(12-14-26)38-20-8-17-32(3)19-16-24-10-15-29(36-4)30(21-24)37-5/h6-7,9-15,18,21-23H,8,16-17,19-20H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAMRBIZWGDOHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN2C=CC=CC2=C1S(=O)(=O)C3=CC=C(C=C3)OCCCN(C)CCC4=CC(=C(C=C4)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H38N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30150729 | |
Record name | Fantofarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fantofarone | |
CAS RN |
114432-13-2 | |
Record name | Fantofarone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114432-13-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fantofarone [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114432132 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fantofarone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30150729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FANTOFARONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU213XYO69 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.